molecular formula C16H13NO6 B5856426 4-[4-(acetylamino)phenoxy]phthalic acid

4-[4-(acetylamino)phenoxy]phthalic acid

Cat. No. B5856426
M. Wt: 315.28 g/mol
InChI Key: CHDQBSJNFCRTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(acetylamino)phenoxy]phthalic acid, also known as APAP, is a chemical compound that has been extensively used in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to have various biochemical and physiological effects.

Scientific Research Applications

4-[4-(acetylamino)phenoxy]phthalic acid has been used in various scientific research applications, including the study of inflammation, pain, and cancer. It has been found to be effective in reducing inflammation and pain in animal models. 4-[4-(acetylamino)phenoxy]phthalic acid has also been used in cancer research, where it has been found to have anti-tumor effects.

Mechanism of Action

4-[4-(acetylamino)phenoxy]phthalic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, 4-[4-(acetylamino)phenoxy]phthalic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
4-[4-(acetylamino)phenoxy]phthalic acid has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties, which may contribute to its anti-tumor effects. 4-[4-(acetylamino)phenoxy]phthalic acid has been shown to reduce the levels of inflammatory cytokines and chemokines, which play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(acetylamino)phenoxy]phthalic acid in lab experiments is its low toxicity compared to other NSAIDs. This makes it a safer option for use in animal models. However, one of the limitations of using 4-[4-(acetylamino)phenoxy]phthalic acid is its short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of 4-[4-(acetylamino)phenoxy]phthalic acid in scientific research. One area of interest is the study of its anti-tumor effects, which may have potential for the development of cancer therapies. Another area of interest is the study of its effects on the gut microbiome, which may have implications for the treatment of inflammatory bowel disease. Additionally, the development of new formulations of 4-[4-(acetylamino)phenoxy]phthalic acid may improve its effectiveness in lab experiments.
Conclusion
In conclusion, 4-[4-(acetylamino)phenoxy]phthalic acid is a chemical compound that has been extensively used in scientific research. It has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. 4-[4-(acetylamino)phenoxy]phthalic acid has been found to be effective in reducing inflammation and pain, and has potential for use in the development of cancer therapies. However, its short half-life may limit its effectiveness in some experiments. Further research is needed to fully understand the potential of 4-[4-(acetylamino)phenoxy]phthalic acid in scientific research.

Synthesis Methods

4-[4-(acetylamino)phenoxy]phthalic acid can be synthesized through various methods, including the reaction between phthalic anhydride and 4-aminoacetophenone in the presence of a catalyst. The resulting product is then acetylated to form 4-[4-(acetylamino)phenoxy]phthalic acid. Other methods include the reaction between phthalic anhydride and 4-acetylaniline, followed by the addition of acetic anhydride to form 4-[4-(acetylamino)phenoxy]phthalic acid.

properties

IUPAC Name

4-(4-acetamidophenoxy)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-9(18)17-10-2-4-11(5-3-10)23-12-6-7-13(15(19)20)14(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDQBSJNFCRTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Acetylamino)phenoxy]benzene-1,2-dicarboxylic acid

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